REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][C:3](=[O:6])[NH:2]1.N1C=CC=CC=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[C:13]([N:1]1[CH:5]=[CH:4][C:3](=[O:6])[NH:2]1)(=[O:15])[CH3:14]
|
Name
|
|
Quantity
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4.5 g
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Type
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reactant
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Smiles
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N1NC(C=C1)=O
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
9.64 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
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Details
|
resulting in a dark red oil which
|
Type
|
CUSTOM
|
Details
|
was triturated with MeOH
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Type
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FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1NC(C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |